3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol
Description
3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol is a chiral diol derivative featuring a branched alkylamino substituent at the 3-position of the propane-1,2-diol backbone. These analogs share the propane-1,2-diol core but differ in substituents, which critically influence their physical properties, reactivity, and applications in fields such as pharmaceuticals, polymer science, and enantioselective separations .
Properties
IUPAC Name |
3-(4-methylpentan-2-ylamino)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)4-8(3)10-5-9(12)6-11/h7-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAFVJRDMNPRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol typically involves the reaction of 4-methylpentan-2-amine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic attack of the amine on the epoxide ring of glycidol, leading to the formation of the diol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Amino-Substituted Diols
- (R)-3-((4-Chlorobenzyl)amino)propane-1,2-diol (9d) Structure: Features a 4-chlorobenzylamino group. Synthesis: Yield = 21.6%; characterized by ¹H/¹³C NMR and HR-ESI-MS .
- 3-[[2-(2,4-Difluoroanilino)-quinazolin-4-yl]-amino]-propan-1-ol Structure: Combines a quinazolinyl-amino group with fluorine substituents. Properties: Molecular weight = 330.3 g/mol; part of crystallographic fragment screening studies for enzyme inhibition . Comparison: The absence of aromatic heterocycles in the target compound may reduce steric hindrance, favoring applications in enantioselective processes .
Phenoxy-Substituted Diols
- 3-(4-Methoxyphenoxy)propane-1,2-diol (42) Structure: Para-methoxy phenoxy substituent. Synthesis: Derived from renewable resources; solid at room temperature due to methoxy group positioning . Application: Key monomer in green resin production . Comparison: The methoxy group enhances rigidity in polymers, whereas the amino group in the target compound could introduce hydrogen-bonding sites for catalysis or drug binding .
- 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD) Structure: Naphthyloxy substituent. Enantioseparation: Achieved 99.5% enantiomeric excess (ee) using porous coordination cages, highlighting its utility in chiral separations . Comparison: The bulkier naphthyl group in 2-NPD improves enantioselectivity compared to smaller alkylamino groups, but may limit solubility .
Physicochemical and Pharmacological Comparisons
Biological Activity
3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol, a derivative of propane-1,2-diol, has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a branched alkyl chain and an amino group, suggests possible interactions with biological systems that could lead to various therapeutic effects.
Chemical Structure
The chemical structure of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol can be represented as follows:
Biological Activity Overview
Research into the biological activity of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol indicates several potential therapeutic applications:
-
Immunosuppressive Activity :
- Similar compounds have shown immunosuppressive effects in various studies. For instance, derivatives of propane diols have been evaluated for their ability to decrease lymphocyte counts and suppress immune responses in animal models . The structural modifications in 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol may enhance or alter these effects.
- Antimicrobial Properties :
- Cytotoxicity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Immunosuppressive | Decreases lymphocyte counts in rat models | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Immunosuppressive Effects
A study synthesized a series of 2-substituted 2-amino derivatives related to propane diols and evaluated their immunosuppressive effects using a popliteal lymph node assay in rats. It was found that certain structural features significantly influenced their potency, suggesting that 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol may possess similar or enhanced immunosuppressive properties due to its unique structure .
Case Study: Antimicrobial Activity
In another study focusing on marine natural products, compounds with similar diol structures were noted for their growth-inhibitory activities against bacterial strains. The presence of specific functional groups was crucial for their antimicrobial efficacy, indicating that 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol could potentially be developed as an antimicrobial agent based on its structural characteristics .
The biological activities of 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol are thought to involve:
- Interaction with Cellular Receptors : The amino group may facilitate binding to specific receptors involved in immune response modulation.
- Disruption of Membrane Integrity : Similar compounds have been shown to affect bacterial membrane integrity, leading to cell lysis.
- Induction of Apoptosis : By interfering with signaling pathways critical for cell survival, such as the Akt/mTOR pathway, this compound may promote programmed cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
